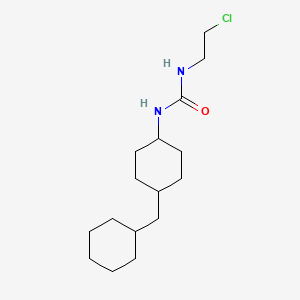
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclopentanone, featuring a hexyl group and an oxopropyl group attached to the cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with hexyl acetate, followed by the addition of propionyl chloride. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the hexyl and oxopropyl groups may interact with hydrophobic regions of biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Cyclopenten-1-one: Contains a double bond in the ring, leading to different reactivity.
Uniqueness
Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is unique due to the presence of both a hexyl and an oxopropyl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
37492-43-6 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-hexyl-3-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-11-12(13(15)4-2)9-10-14(11)16/h11-12H,3-10H2,1-2H3 |
Clé InChI |
WVTTZKJVUNCKHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(CCC1=O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



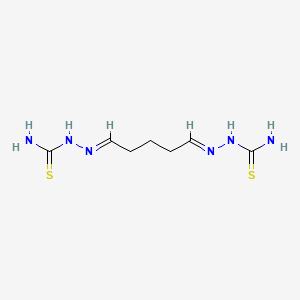
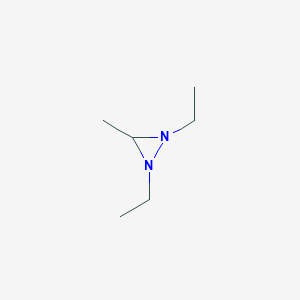
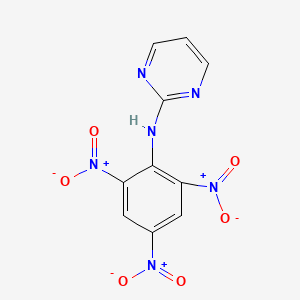
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
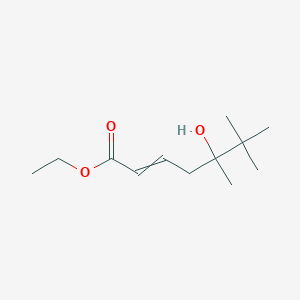
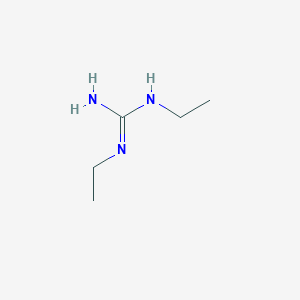
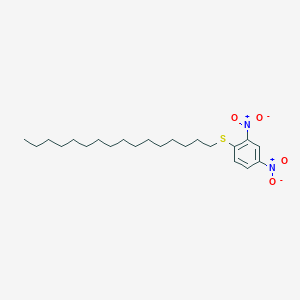
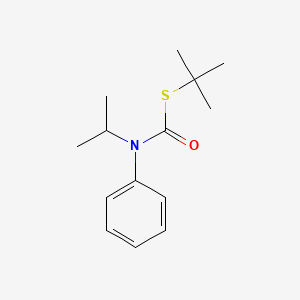

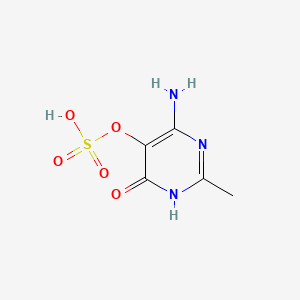
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
